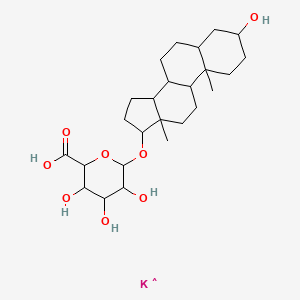

5A-ANDROSTANE-3A 17B-DIOL 17-D-

描述

Contextualizing 5α-Androstane-3α,17β-diol within Steroid Biochemistry Research

The metabolism of androgens, which includes the synthesis, transport, and transformation of C-19 steroids, is a fundamental area of study in biochemistry. glowm.com Key transformations occur at the C-3, C-5, and C-17 positions of the steroid nucleus, which are critical in determining the biological activity of the androgen. glowm.com 5α-Androstane-3α,17β-diol is a product of the reduction of the potent androgen DHT by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.orgnih.gov This conversion is a crucial step in the regulation of androgen activity within target tissues. wikipedia.org

The significance of 5α-Androstane-3α,17β-diol extends beyond its role as a simple metabolite. It is recognized as a neurosteroid that can modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govfrontiersin.org This interaction highlights the compound's potential influence on neuronal excitability and function. frontiersin.org Furthermore, research has explored its involvement in various physiological processes, including the regulation of the hypothalamo-pituitary-adrenal (HPA) axis and potential neuroprotective effects. frontiersin.orgoup.com

The study of 5α-Androstane-3α,17β-diol is also integral to understanding alternative pathways of androgen synthesis. While the classical pathway involves the conversion of testosterone (B1683101) to DHT, an alternate "backdoor" pathway can produce DHT from other precursors, with 5α-Androstane-3α,17β-diol playing a role in some of these metabolic routes. researchgate.netbioscientifica.com

Historical Perspectives on the Investigation of Androgen Metabolites

The scientific journey to understand androgen metabolites has been a long and incremental process. Early in the 20th century, the first androgen, androsterone (B159326), was isolated. nih.gov The elucidation of the mechanism of androgen action gained significant momentum in the 1960s with the establishment of the steroid hormone receptor concept. nih.gov During this period, it was discovered that testosterone is converted to the more potent DHT by the enzyme 5α-reductase, a pivotal finding that highlighted the importance of androgen metabolism in mediating biological effects. nih.govnih.gov

The discovery of individuals with 5α-reductase deficiency in the 1970s provided crucial insights into the distinct roles of testosterone and DHT, further emphasizing the significance of androgen metabolism in human physiology and disease. nih.govnih.gov This led to a surge in research focused on the enzymes involved in androgen metabolism and their metabolites.

Initially, metabolites like 5α-Androstane-3α,17β-diol were often considered inactive breakdown products. However, subsequent research revealed their own distinct biological activities. wikipedia.org Studies in the 1970s began to investigate the binding and metabolism of 5α-Androstane-3α,17β-diol in various tissues, suggesting that its effects might be mediated through its conversion back to DHT or through other mechanisms. bioscientifica.comoup.com Over time, the appreciation for the diverse roles of androgen metabolites has grown, with research now encompassing their neuroactive properties and their involvement in complex signaling pathways. nih.govnih.govfrontiersin.org

Rationale for Comprehensive Academic Inquiry into 5α-Androstane-3α,17β-diol

The multifaceted nature of 5α-Androstane-3α,17β-diol provides a strong rationale for its continued investigation in academic research. Key areas of inquiry include:

Understanding Androgen Action and Regulation: Studying the conversion of DHT to 5α-Androstane-3α,17β-diol and the reverse reaction is crucial for understanding how androgenic signals are modulated at the tissue level. wikipedia.orgresearchgate.net This has implications for conditions related to androgen excess or deficiency.

Neurosteroid Activity: Its role as a positive allosteric modulator of the GABA-A receptor opens avenues for research into its effects on neurological and psychological processes. nih.govfrontiersin.org This includes its potential anxiolytic, anticonvulsant, and neuroprotective properties. wikipedia.orgoup.com

Alternative Androgen Pathways: Investigating its role in the "backdoor" pathway of androgen synthesis is important for understanding conditions where this pathway may be significant, such as certain disorders of sexual development and some forms of cancer. researchgate.netbioscientifica.com

Prostate Physiology and Pathology: Research suggests that 5α-Androstane-3α,17β-diol may play a role in prostate cell growth and the progression of prostate cancer, potentially through mechanisms independent of the androgen receptor. nih.govnih.govresearchgate.net

HPA Axis Regulation: Its potential to modulate the stress response through its interactions with the HPA axis is an active area of research with implications for stress-related disorders. frontiersin.org

Developmental Biology: Studies have indicated its involvement in sexual maturation and differentiation in various animal models. oup.comoup.com

The following interactive data tables summarize key research findings related to the plasma concentrations of 5α-Androstane-3α,17β-diol and its metabolic pathways.

Research Findings on 5α-Androstane-3α,17β-diol

Plasma Concentrations of 5α-Androstane-3α,17β-diol

The following table presents data on the plasma concentrations of 5α-Androstane-3α,17β-diol (AD) and its glucuronide metabolite (ADG) in normal individuals across different age groups and sexes, as well as in patients with idiopathic hirsutism. The data is presented as mean ± standard deviation in nmol/l. oup.com

| Group | Sex | Age (years) | AD (nmol/l) | ADG (nmol/l) |

| Normal Subjects | Female | 3-6 | 0.08 ± 0.03 | 0.15 ± 0.05 |

| Male | 3-6 | 0.07 ± 0.03 | 0.14 ± 0.04 | |

| Female | 7-10 | 0.17 ± 0.03 | 0.59 ± 0.12 | |

| Male | 7-10 | 0.17 ± 0.07 | 0.47 ± 0.14 | |

| Female | 11-15 | 0.24 ± 0.06 | 1.47 ± 0.36 | |

| Male | 11-15 | 0.41 ± 0.14 | 3.36 ± 1.22 | |

| Female | Adult | 0.24 ± 0.07 | 2.32 ± 0.68 | |

| Male | Adult | 0.99 ± 0.31 | 13.01 ± 3.05 | |

| Idiopathic Hirsutism | Female | 11-15 | 0.31 ± 0.10 | 3.48 ± 2.00 |

| Female | >16 | 0.44 ± 0.27 | 6.46 ± 3.11 |

Another study measured serum 5α-Androstane-3α,17β-diol in normal men across different age groups, with the following results (mean ± SEM in pmol/l): karger.com

| Age Group (years) | Serum 5α-Androstane-3α,17β-diol (pmol/l) |

| 20-40 | 857.3 ± 36.3 |

| 40-60 | 878.1 ± 33.8 |

| 60-80 | 645.6 ± 26.6 |

Metabolic Pathways Involving 5α-Androstane-3α,17β-diol

The table below outlines the key enzymes and transformations in the metabolic pathways involving 5α-Androstane-3α,17β-diol.

| Precursor | Enzyme | Product | Key Function/Significance |

| 5α-Dihydrotestosterone (DHT) | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | 5α-Androstane-3α,17β-diol | Inactivation of the potent androgen DHT. wikipedia.orgpnas.org |

| 5α-Androstane-3α,17β-diol | Oxidative 3α-Hydroxysteroid Dehydrogenase | 5α-Dihydrotestosterone (DHT) | Re-formation of the potent androgen DHT. bioscientifica.comdoi.org |

| Testosterone | 5α-Reductase | 5α-Dihydrotestosterone (DHT) | Formation of the most potent natural androgen. nih.gov |

| 5α-Pregnane-3α,17α-diol-20-one | - | Androsterone and 5α-Androstane-3α,17β-diol | "Backdoor" pathway for androgen synthesis. oup.com |

De Novo Synthesis Routes from Steroid Precursors

The synthesis of 5α-Androstane-3α,17β-diol involves a series of enzymatic reactions that transform more potent androgens into this less active metabolite. These pathways are crucial for regulating androgenic activity at the cellular level.

The principal and most direct pathway for the formation of 5α-Androstane-3α,17β-diol is through the reduction of 5α-dihydrotestosterone (DHT). nih.gov This conversion is a key step in the catabolism and inactivation of DHT, a potent androgen essential for male sexual development and function. aacrjournals.org

The conversion of DHT to 5α-Androstane-3α,17β-diol is a reduction reaction catalyzed by specific enzymes. nih.gov In tissues like the prostate, DHT is predominantly metabolized to 5α-androstane-3α,17β-diol. semanticscholar.orgnih.gov This metabolic process is a critical mechanism for regulating the intracellular levels of the highly active DHT. researchgate.net

Members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1 and AKR1C2, play a pivotal role in the reduction of DHT. nih.gov AKR1C2, in particular, functions as a robust 3α-hydroxysteroid dehydrogenase (3α-HSD) that efficiently catalyzes the reduction of DHT to 5α-Androstane-3α,17β-diol. semanticscholar.orgoup.com While both AKR1C1 and AKR1C2 can metabolize DHT, AKR1C2 is primarily responsible for the formation of 5α-Androstane-3α,17β-diol (3α-diol), whereas AKR1C1 is more involved in the production of its isomer, 5α-androstane-3β,17β-diol (3β-diol). aacrjournals.org In prostate cells, AKR1C2 acts as a 3-ketosteroid reductase to eliminate DHT. oup.com

| Enzyme Family | Specific Enzyme | Primary Function in this Pathway | Primary Product |

|---|---|---|---|

| Aldo-Keto Reductase (AKR) | AKR1C2 (Type 3 3α-HSD) | Reduction of Dihydrotestosterone (B1667394) (DHT) | 5α-Androstane-3α,17β-diol |

| Aldo-Keto Reductase (AKR) | AKR1C1 | Reduction of Dihydrotestosterone (DHT) | 5α-androstane-3β,17β-diol |

| 5α-Reductase | SRD5A1, SRD5A2, SRD5A3 | Conversion of Testosterone to DHT and Androstenedione (B190577) to 5α-androstanedione | Dihydrotestosterone (DHT), 5α-androstanedione |

While the reduction of DHT is the primary route, 5α-Androstane-3α,17β-diol can also be formed through alternative pathways starting from testosterone and androstenedione. oup.com In immature mouse testes, a predominant pathway for androstanediol formation involves the sequence: testosterone → dihydrotestosterone → androstanediol. nih.govresearchgate.net An alternative, or "backdoor," pathway can also synthesize 5α-Androstane-3α,17β-diol without testosterone as an intermediate. oup.combioscientifica.com In castration-resistant prostate cancer, the dominant pathway to DHT synthesis, a precursor to 5α-Androstane-3α,17β-diol, can bypass testosterone and proceed via androstenedione. pnas.org

The enzyme 5α-reductase is essential for the formation of the direct precursor to 5α-Androstane-3α,17β-diol. wikipedia.org This enzyme catalyzes the conversion of testosterone to DHT. nih.gov There are three isoenzymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org The formation of 5α-Androstane-3α,17β-diol is dependent on the prior action of 5α-reductase on testosterone. oup.com Studies in immature mouse testes have shown that the formation of androstanediol is absent in mice deficient in steroid 5α-reductase 1, highlighting its critical role. nih.gov

Several key intermediates are involved in the various biosynthetic pathways leading to 5α-Androstane-3α,17β-diol. In the primary pathway, DHT is the immediate precursor. nih.govresearchgate.net In alternative pathways, other molecules serve as intermediates. For instance, one pathway involves progesterone (B1679170) being converted through a series of steps to androsterone, which is then converted to 5α-Androstane-3α,17β-diol. nih.govresearchgate.net Another pathway identified in the tammar wallaby involves 5α-pregnane-3α,17α-diol-20-one and androsterone as key intermediates. oup.com

| Pathway | Starting Precursor | Key Intermediates | Final Product |

|---|---|---|---|

| Primary Pathway | Testosterone | Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol |

| Alternative Pathway 1 | Progesterone | 5α-dihydroprogesterone, 5α-pregnane-3α-ol-20-one, 5α-pregnane-3α,17α-diol-20-one, Androsterone | 5α-Androstane-3α,17β-diol |

| Alternative "Backdoor" Pathway | Androstenedione | 5α-androstanedione, Androsterone | 5α-Androstane-3α,17β-diol |

The Intricate Metabolism of 5α-Androstane-3α,17β-diol: A Key Intermediate in Androgen Synthesis

The steroid hormone 5α-androstane-3α,17β-diol is a significant metabolite of androgens, playing a crucial role in the complex network of steroid biosynthesis and metabolism. Its formation and subsequent conversions are pivotal in regulating the levels of potent androgens such as dihydrotestosterone (DHT) within various tissues, a process termed intracrine androgen metabolism. This article delves into the specific pathways of 5α-androstane-3α,17β-diol's biosynthesis, its oxidative back-conversion to DHT, and its further metabolic fate.

属性

CAS 编号 |

102029-79-8 |

|---|---|

分子式 |

C25H40KO8 |

分子量 |

507.685 |

InChI |

InChI=1S/C25H40O8.K/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31;/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31); |

InChI 键 |

XFCUSEZEEZOSET-UHFFFAOYSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O.[K] |

产品来源 |

United States |

Molecular and Cellular Mechanisms of 5α Androstane 3α,17β Diol Action in Research Models

Receptor Interactions and Signaling Pathways

The biological activity of 5α-androstane-3α,17β-diol is dictated by its interactions with various intracellular and membrane-bound receptors, which in turn initiate distinct signaling cascades. Its profile as a steroid hormone is complex, exhibiting weak androgenic and estrogenic properties, alongside notable neuroactive effects.

Assessment of Androgen Receptor (AR) Binding Affinity and Activity

5α-androstane-3α,17β-diol is generally characterized as a weak androgen due to its low binding affinity for the androgen receptor (AR). nih.gov Its androgenic activity is often considered to be indirect, primarily serving as a metabolite of the potent androgen, 5α-dihydrotestosterone (DHT). nih.gov Some research suggests that the androgenic effects observed from 3α-diol administration may be a result of its intracellular conversion back to 5α-DHT, which then binds to and activates the AR. nih.gov The metabolites 3α-diol and its isomer, 3β-diol, both possess weak binding activity to the androgen receptor. nih.gov In fact, some studies indicate that both isomers are unable to bind to the androgen receptor. aacrjournals.orgunimi.it

Estrogen Receptor (ER) Interactions, Particularly ERβ

5α-androstane-3α,17β-diol demonstrates a significantly lower affinity for estrogen receptors (ERs) compared to its isomer, 5α-androstane-3β,17β-diol (3β-diol). nih.gov While 3β-diol is a potent agonist of ERβ, 3α-diol has a much lower affinity for both ERβ and ERα. nih.govaacrjournals.org Specifically, 3α-diol has approximately 0.07% and 0.3% of the affinity of estradiol (B170435) for ERα and ERβ, respectively. wikipedia.org

The difference in receptor activity between 3α-diol and 3β-diol is stark. While both are metabolites of DHT, 3β-diol is a selective, high-affinity agonist of ERβ and does not bind to the androgen receptor. wikipedia.org In contrast, 3α-diol has a substantially lower affinity for estrogen receptors, with a preference for ERβ over ERα. wikipedia.org The binding capacity of 3β-Adiol to ERβ is much higher than that of 3α-diol. aacrjournals.orgunimi.it This difference in receptor interaction leads to distinct physiological roles, with 3β-diol being implicated in ERβ-mediated pathways, while 3α-diol's effects are more aligned with weak androgenic or neurosteroid activities. nih.govwikipedia.org

| Compound | Androgen Receptor (AR) Affinity | Estrogen Receptor α (ERα) Relative Affinity (vs. Estradiol) | Estrogen Receptor β (ERβ) Relative Affinity (vs. Estradiol) |

|---|---|---|---|

| 5α-Androstane-3α,17β-diol (3α-Diol) | Weak/Low nih.govnih.gov | ~0.07% wikipedia.org | ~0.3% wikipedia.org |

| 5α-Androstane-3β,17β-diol (3β-Diol) | Does not bind wikipedia.org | ~3% wikipedia.org | ~7% wikipedia.org |

Given its very low affinity for estrogen receptors, 5α-androstane-3α,17β-diol is not considered a significant mediator of ER-regulated gene transcription. oup.com In contrast, its isomer, 3β-diol, can activate ERβ-mediated gene transcription with a potency equivalent to 17β-estradiol. jneurosci.org Studies have shown that 3β-diol activates ERβ-induced transcription through a classical estrogen response element (ERE). researchgate.netdntb.gov.ua Conversely, 3α-diol has been shown to have no effect on promoter activity mediated by an ERE. oup.com The estrogenic actions of testosterone (B1683101) metabolites are therefore influenced not only by the cellular levels of ERβ but also by the levels of the enzymes that produce these diols. aacrjournals.orgunimi.it

Potential Non-Genomic or Membrane Receptor-Mediated Effects

Beyond its interactions with nuclear hormone receptors, 5α-androstane-3α,17β-diol is recognized for its non-genomic actions, particularly as a neuroactive steroid. It acts as a potent positive allosteric modulator of the GABA-A receptor. nih.govwikipedia.orgnih.gov This interaction with the GABA-A receptor is thought to contribute to some of the anxiolytic, pro-sexual, and anticonvulsant effects observed with androgens like testosterone and DHT, from which 3α-diol is derived. wikipedia.org These non-genomic effects occur rapidly, in a timeframe too short to be explained by gene transcription and translation. researchgate.net

Intracellular Bioconversion and its Functional Consequences

The intracellular metabolism of androgens is a critical determinant of their biological activity. 5α-androstane-3α,17β-diol is a product of the potent androgen DHT, formed through the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov This conversion is a reversible reaction, meaning that 3α-diol can be oxidized back to 5α-DHT by oxidative 3α-HSDs. nih.govfrontiersin.org This reversible pathway allows 3α-diol to act as a reservoir for the more potent androgen, DHT. nih.gov

Conversion to Dihydrotestosterone (B1667394) (DHT) within Target Cells

5α-Androstane-3α,17β-diol (3α-diol) is a metabolite of the potent androgen, 5α-dihydrotestosterone (DHT), formed through the action of reductive 3α-hydroxysteroid dehydrogenases (3α-HSDs) nih.govnih.gov. While historically considered a weak or inactive androgen due to its low affinity for the androgen receptor (AR), research has established that 3α-diol can be oxidized back to the highly potent DHT within target cells, particularly in the prostate nih.govoup.com. This reversible conversion means that 3α-diol can serve as a precursor, contributing to the intracellular pool of active androgens that drive AR-dependent processes nih.gov.

The enzymatic conversion of 3α-diol to DHT is catalyzed by several oxidative 3α-HSDs. Key enzymes identified in this pathway include 17β-hydroxysteroid dehydrogenase type 6 (17β-HSD6), retinol (B82714) dehydrogenase 5 (RDH5), and dehydrogenase/reductase short-chain dehydrogenase/reductase family member 9 (DHRS9) nih.govnih.govresearchgate.net. In contrast, enzymes like aldo-keto reductase 1C2 (AKR1C2) primarily catalyze the reductive reaction, converting DHT to 3α-diol, effectively acting to eliminate the potent androgen oup.comnih.gov. The balance between these opposing reductive and oxidative enzymatic activities is crucial in determining the net intracellular concentration of DHT oup.com.

Studies in prostate cancer cell lines demonstrate that the capacity for this bioconversion is cell-specific and correlates with the expression levels of these key enzymes nih.govnih.gov. For instance, administration of 3α-diol to castration-recurrent CWR22R tumor-bearing mice led to a significant 28-fold increase in intratumoral DHT levels, highlighting the in vivo relevance of this conversion pathway nih.govnih.gov. This metabolic route, sometimes referred to as a "backdoor pathway," allows for the synthesis of DHT from adrenal androgen precursors and downstream metabolites, which can be crucial for cancer progression, especially in androgen-deprived states nih.govpnas.orgscienceopen.com.

However, it is noteworthy that in some experimental models, such as with androgen-sensitive LNCaP prostate cancer cells, the androgenic effects of 3α-diol were observed without detectable formation of DHT, suggesting that 3α-diol can also activate signaling pathways independent of its conversion to DHT nih.gov.

Impact of Intratumoral Bioconversion on Androgen Receptor Transactivation in Preclinical Models

The intratumoral bioconversion of 5α-androstane-3α,17β-diol to DHT has a direct and significant impact on androgen receptor (AR) transactivation in preclinical prostate cancer models nih.govnih.gov. Since DHT is the most potent natural ligand for the AR, its synthesis within tumor cells leads to robust receptor activation, subsequent nuclear translocation, and the regulation of androgen-responsive genes that drive cancer cell growth and survival nih.govnih.gov.

Research has shown a strong correlation between the extent of AR transactivation in the presence of 3α-diol and the cell line's capacity to convert it to DHT nih.govnih.gov. In prostate cancer cell lines, the level of AR transactivation induced by 3α-diol was found to parallel the mRNA and protein levels of the oxidative enzyme 17β-HSD6 nih.gov. This indicates that the expression of specific metabolic enzymes is a key determinant of AR signaling in response to 3α-diol.

This mechanism is particularly relevant in the context of androgen deprivation therapy (ADT), a standard treatment for advanced prostate cancer nih.govnih.gov. Despite low circulating levels of testicular androgens following ADT, prostate tumors can maintain sufficient intratumoral DHT levels to activate the AR and drive disease progression to a castration-resistant state nih.govnih.govscienceopen.com. The conversion of 3α-diol and other adrenal-derived precursors to DHT provides a mechanism for the tumor to sustain AR signaling nih.govnih.gov. The administration of 3α-diol to castration-recurrent xenograft models resulted in elevated intratumoral DHT and demonstrated that this conversion effectively fuels AR-mediated activity nih.govnih.gov. Therefore, the intratumoral bioconversion of 3α-diol represents a key pathway for maintaining AR transactivation, contributing to the progression of prostate cancer, particularly in androgen-deprived environments nih.govscienceopen.com.

Modulation of Cellular Processes in In Vitro and Animal Models

Influence on Cell Migration and Invasiveness in Cancer Models

Research on the direct influence of 5α-androstane-3α,17β-diol on cancer cell migration and invasiveness is less extensive than that for its epimer, 5α-androstane-3β,17β-diol (3β-Adiol). However, studies on 3β-Adiol in prostate cancer provide significant insights into how DHT metabolites can regulate these critical aspects of metastasis.

In prostate cancer cell lines, 3β-Adiol exerts a potent inhibitory effect on cell migration and invasiveness nih.govbioscientifica.comaacrjournals.org. This action is mediated not by the androgen receptor, but through the activation of estrogen receptor β (ERβ), which is the predominant estrogen receptor subtype in the prostate nih.govbioscientifica.comaacrjournals.org. The activation of ERβ signaling by 3β-Adiol leads to a broader anti-tumor phenotype by increasing cell adhesion and reducing the invasive capabilities of prostate cancer cells in vitro bioscientifica.com.

Regulation of Gene Expression in Preclinical Cellular Systems

5α-Androstane-3α,17β-diol regulates gene expression through multiple mechanisms in preclinical models. When converted to DHT, it indirectly modulates the expression of a wide array of androgen-responsive genes by promoting AR transactivation nih.govnih.gov. These genes are involved in critical cellular functions, including proliferation, survival, and metabolism.

For example, 3α-diol was shown to regulate the expression of β-catenin and Akt, as well as the phosphorylation of Akt, in both parental and AR-silenced LNCaP cells, effects that were distinct from those of DHT nih.gov. This AR-independent regulation of gene and protein expression supports the compound's role in promoting cell survival and proliferation even in androgen-deprived conditions nih.govsci-hub.se.

The related metabolite, 5α-androstane-3β,17β-diol, has been shown to regulate gene expression via ERβ. In neuronal cells, it is a potent modulator of ERβ-mediated gene transcription dntb.gov.ua. In prostate cancer cells, it induces the expression of E-cadherin, a protein known to suppress metastasis, through its interaction with ERβ unimi.it.

| Compound | Cell System | Key Genes/Pathways Regulated | Mediating Mechanism | Reference |

|---|---|---|---|---|

| 5α-Androstane-3α,17β-diol | LNCaP Prostate Cancer Cells | Genes in signal transduction, transcription, cell proliferation; PI3K/AKT pathway; β-catenin expression | AR-independent; EGF-like pathway | nih.govnih.govnih.gov |

| 5α-Androstane-3α,17β-diol (via DHT) | Prostate Cancer Cells | Androgen-Responsive Genes (ARGs) | AR-dependent | nih.govnih.gov |

| 5α-Androstane-3β,17β-diol | Prostate Cancer Cells | E-cadherin | ERβ-dependent | unimi.it |

| 5α-Androstane-3β,17β-diol | Neuronal Cells | Oxytocin (B344502) promoter | ERβ-dependent | nih.gov |

Research on Physiological and Pathophysiological Roles in Preclinical Models

Contributions to Neuroendocrine Regulation

Research into the neuroendocrine effects of 5α-androstane-3α,17β-diol has been less extensive compared to its isomer, 5α-androstane-3β,17β-diol (3β-diol). While 3β-diol is recognized for its potent effects on the hypothalamic-pituitary-adrenal (HPA) axis and oxytocin (B344502) regulation through estrogen receptor-β (ERβ), the specific roles of 5α-androstane-3α,17β-diol in these areas are not as clearly defined in the existing literature.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis in Rodent Models

The HPA axis is a critical neuroendocrine system that governs responses to stress. While testosterone (B1683101) and its metabolites are known to modulate HPA axis activity, preclinical studies have primarily highlighted the inhibitory effects of 5α-androstane-3β,17β-diol. nih.govresearchgate.netresearchgate.net This isomer has been shown to reduce stress-induced hormone secretion by acting on the paraventricular nucleus (PVN) of the hypothalamus. researchgate.net 5α-androstane-3α,17β-diol is a principal metabolite of DHT, but its direct, independent actions on the HPA axis in rodent models remain an area requiring further investigation. nih.gov

Regulation of Oxytocin Gene Expression in Neuroendocrine Cells

Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a role in social bonding and the regulation of the HPA axis stress response. nih.govnih.gov Studies have demonstrated that the testosterone metabolite 5α-androstane-3β,17β-diol can increase oxytocin mRNA levels in hypothalamic cells and activate the oxytocin gene promoter. nih.govnih.govknaw.nl This regulation occurs through an estrogen receptor-β (ERβ) pathway, as oxytocinergic neurons in the PVN express ERβ but not androgen receptors. nih.govnih.gov The specific contribution of 5α-androstane-3α,17β-diol to the regulation of oxytocin gene expression is not detailed in the available research, which has concentrated on the effects of its 3β-isomer.

Involvement in Androgen-Dependent Conditions in Animal Models

In contrast to its neuroendocrine profile, the role of 5α-androstane-3α,17β-diol in androgen-dependent tissues like the prostate is more extensively documented. It participates in normal prostate biology and has been implicated in the progression of prostate cancer.

Prostate Biology and Homeostasis in Rodent Models

Preclinical studies in rodent models have established 5α-androstane-3α,17β-diol as an important hormone for male reproductive tract development and maintenance.

Prostate Development and Maintenance: Research has indicated that 5α-androstane-3α,17β-diol is a critical hormone for the virilization of the urogenital tract in rats and is involved in the maintenance and regeneration of the prostate gland and seminal vesicles. nih.gov

Mechanism of Action: A key aspect of its function in the prostate is its ability to be converted back into the more potent androgen, DHT. bioscientifica.com In vivo studies in rats demonstrated that following intravenous injection, 5α-androstane-3α,17β-diol is taken up by the prostate and a significant portion is rapidly metabolized to DHT. bioscientifica.com This suggests that many of its biological effects in the prostate are mediated through its conversion to DHT, which then binds to the androgen receptor (AR). bioscientifica.com While 5α-androstane-3α,17β-diol itself has a low affinity for the AR, its role as a precursor to DHT makes it a key player in maintaining androgenic signaling within the prostate. nih.govbioscientifica.com

Table 1: Findings on 5α-Androstane-3α,17β-diol in Rodent Prostate Biology

| Research Finding | Animal Model | Implication | Citation |

|---|---|---|---|

| Critical for virilization of the urogenital tract. | Rat | Plays a fundamental role in male reproductive development. | nih.gov |

| Involved in the maintenance and regeneration of the prostate gland and seminal vesicles. | Rat (hypophysectomized model) | Important for adult prostate homeostasis. | nih.gov |

Role in Castration-Resistant Prostate Cancer (CRPC) Development in Xenograft Models

In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), 5α-androstane-3α,17β-diol has been shown to contribute to tumor progression through multiple mechanisms. CRPC is characterized by the continued growth of prostate tumors despite androgen deprivation therapy that lowers testosterone to castration levels.

One mechanism involves an AR-independent pathway. In xenograft models using AR-negative human prostate cancer cells (PC-3), 5α-androstane-3α,17β-diol was found to significantly stimulate tumor growth. nih.gov This effect was not due to conversion to DHT but was mediated through the type A γ-aminobutyric acid receptor (GABAAR). nih.gov Activation of GABAAR by 5α-androstane-3α,17β-diol led to the upregulation of growth factors and their receptors, such as the epidermal growth factor receptor (EGFR). nih.gov This suggests that in certain contexts, 5α-androstane-3α,17β-diol can act as a neurosteroid to promote cancer progression independently of the AR signaling axis. nih.govresearchgate.net

A crucial mechanism for CRPC progression is the ability of cancer cells to synthesize their own potent androgens intratumorally, thereby reactivating the AR. Several studies have identified pathways where 5α-androstane-3α,17β-diol serves as a direct precursor to DHT.

The "Back Door" Pathway: In CRPC, tumors can utilize alternative steroidogenic pathways to produce DHT, bypassing testosterone. oup.compnas.org One such route, often called the "back door" pathway, involves the conversion of adrenal androgens or progesterone-derived precursors to DHT. oup.commdpi.com In this pathway, 5α-androstane-3α,17β-diol can be formed from androsterone (B159326) and subsequently oxidized to DHT. oup.com

Reversible Conversion: The inactivation of DHT to 5α-androstane-3α,17β-diol by enzymes like AKR1C2 is a normal metabolic process. bioscientifica.comnih.gov However, this reaction is reversible. In the CRPC environment, where enzymes that can oxidize 5α-androstane-3α,17β-diol back to DHT may be upregulated, this "inactive" metabolite becomes a reservoir for the production of the most potent AR ligand. researchgate.nettandfonline.com Studies using prostate cancer cell line models (LAPC-4) have confirmed the conversion of radiolabeled 5α-androstane-3α,17β-diol into DHT, demonstrating the activity of this pathway in cancer cells. researchgate.net

Table 2: Role of 5α-Androstane-3α,17β-diol in CRPC Models

| Finding | Model System | Mechanism | Citation |

|---|---|---|---|

| Stimulated tumor growth. | AR-negative PC-3 xenograft | Activation of GABAAR, leading to EGFR signaling. | nih.gov |

| Serves as a precursor for DHT synthesis. | CRPC cell lines (LAPC-4) | Oxidation back to DHT, reactivating AR signaling. | researchgate.net |

Targeting Enzymes of Back-Conversion as Research Avenues

The metabolic pathway of 5α-Androstane-3α,17β-diol (3α-diol) is not a one-way street. The compound can be oxidized back to the potent androgen 5α-dihydrotestosterone (DHT), a process known as back-conversion. This conversion is significant because while 3α-diol has a low affinity for the androgen receptor (AR), its conversion to DHT can reactivate AR-dependent processes. bioscientifica.com This has particular implications in androgen-dependent conditions, where targeting the enzymes responsible for this back-conversion presents a potential therapeutic research avenue. bioscientifica.com

In mammalian transfection studies, several enzymes have been identified as capable of oxidizing 3α-diol to DHT. The most efficient of these are Retinol (B82714) Dehydrogenase 5 (RODH 5), Retinol Dehydrogenase 4 (RODH 4), and a Retinol Dehydrogenase-like 3α-hydroxysteroid dehydrogenase (RL-HSD). bioscientifica.com Another enzyme, 17β-hydroxysteroid dehydrogenase type 6 (17β-HSD6), also facilitates this conversion. nih.govnih.gov In contrast, the enzyme AKR1C2 primarily catalyzes the reduction of DHT to 3α-diol, suggesting its role is the elimination of active DHT. bioscientifica.com The reversible conversion of DHT to 3α-diol means that 3α-diol can act as a reservoir for subsequent DHT synthesis. researchgate.net Research into these oxidative enzymes is crucial for understanding how tissues can maintain androgenic activity even when circulating androgen levels are low. nih.gov

Enzymes Involved in the Back-Conversion of 5α-Androstane-3α,17β-diol to DHT

| Enzyme | Primary Function in Relation to 3α-diol | Kinetic Properties | Source |

|---|---|---|---|

| Retinol Dehydrogenase 5 (RODH 5) | Efficiently oxidizes 3α-diol to DHT | Low-affinity, high-capacity | bioscientifica.com |

| Retinol Dehydrogenase 4 (RODH 4) | Efficiently oxidizes 3α-diol to DHT | High-affinity, low-capacity | bioscientifica.com |

| Retinol Dehydrogenase-like 3α-HSD (RL-HSD) | Efficiently oxidizes 3α-diol to DHT | High-affinity, low-capacity | bioscientifica.com |

| 17β-hydroxysteroid dehydrogenase type 6 (17βHSD6) | Oxidizes 3α-diol to DHT | N/A | nih.govnih.gov |

| AKR1C2 (Type 3 3α-HSD) | Reduces DHT to 3α-diol (opposite of back-conversion) | N/A | bioscientifica.com |

Modulation of Breast Cancer Cell Growth in In Vitro Models

The role of 5α-Androstane-3α,17β-diol in breast cancer has been investigated in vitro, revealing complex interactions. In the estrogen-dependent MCF-7 breast cancer cell line, a significant portion of testosterone is metabolized into 3α-diol and its epimer, 5α-androstane-3β,17β-diol (3β-diol), with 3α-diol being produced at a higher ratio. bioscientifica.com

Both 3α-diol and its 3β-epimer have been shown to induce the proliferation of MCF-7 cells. wikipedia.org However, the 3β-epimer is consistently reported to be more potent in this regard. wikipedia.org Both androstanediols were found to increase the rate of progression from the G1 to S phase of the cell cycle in MCF-7 cells. wikipedia.org The proliferative effect of 3α-diol is less pronounced than its 3β counterpart. bioscientifica.com The mechanism of action appears to involve weak binding to estrogen receptors (ERs), with a preference for ERβ over ERα. oup.com The proliferative effects of these metabolites could be blocked by the estrogen receptor inhibitor ICI 182,780 and the androgen receptor inhibitor Flutamide. wikipedia.org

In Vitro Effects of 5α-Androstane-3α,17β-diol on Breast Cancer Cells

| Cell Line | Observed Effect | Potency Comparison | Mechanism | Source |

|---|---|---|---|---|

| MCF-7 (Estrogen-Responsive) | Induces cell proliferation. | Less potent than its 3β-epimer (3β,5α-diol). | Increases progression from G1 to S phase of the cell cycle. Effects blocked by ER and AR inhibitors. | bioscientifica.comwikipedia.org |

| MCF-7 (Estrogen-Responsive) | Is a major metabolite of testosterone within these cells. | Produced in a ~2:1 ratio relative to its 3β-epimer from testosterone. | Metabolism via 5α-steroid reductase. | bioscientifica.com |

| MDA-MB-231 (Estrogen-Non-Responsive) | Induces proliferation to a lower extent than in MCF-7 cells. | N/A | N/A | wikipedia.org |

| T47D (Estrogen-Responsive) | DHT is reduced to a mixture of 3α-diol and 3β-diol. | 3α-diol constitutes ~70% of the reduced products. | Metabolism by endogenous 17β-HSD1 contributes to this conversion. | dlsu.edu.ph |

Research into Neurological and Cognitive Functions in Animal Models

Beyond its role in cancer cell biology, 5α-Androstane-3α,17β-diol has been a subject of research for its neurological and cognitive functions, particularly in animal models of neurodegenerative diseases. As a neurosteroid, it is known to modulate the γ-aminobutyric acid A (GABA-A) receptor, which may underlie some of its neuroprotective properties. scilit.comnih.gov

Investigations in Alzheimer's Disease Models

Low levels of androgens in older males have been linked to cognitive impairment and an increased risk for neurotoxicity. bioscientifica.com Research suggests that testosterone's neuroprotective effects may be mediated in part by its 5α-reduced metabolites, including 3α-diol. bioscientifica.com

Studies using animal models of Alzheimer's disease (AD) have highlighted the potential of 3α-diol to mitigate cognitive deficits and key pathological features of the disease. In vitro, physiological concentrations of 3α-diol have been shown to protect neuronal cells against neurotoxicity induced by amyloid-beta (Aβ) peptides. bioscientifica.com This neuroprotection is thought to occur by attenuating the dysregulation of signaling pathways and improving mitochondrial bioenergetics. bioscientifica.com

In aged triple-transgenic AD (3xTg-AD) mice, age-related increases in Aβ accumulation were associated with significant age-related decreases in the levels of 3α-diol in the limbic region of the brain. Other studies have noted that 3α-diol can improve performance on tasks that evaluate cognitive function in male rats. bioscientifica.com The administration of 3α-diol has been reported to reduce escape latency in the Morris water maze test in male rats, indicating improved spatial learning and memory. wikipedia.org These findings suggest that 5α-reduced neurosteroids like 3α-diol may play a role in testosterone-mediated neuroprotection and contribute to sex differences observed in the development of AD. bioscientifica.com

Effects of 5α-Androstane-3α,17β-diol in Alzheimer's Disease Models

| Model | Finding | Implication | Source |

|---|---|---|---|

| SH-SY5Y neuroblastoma cells & primary cortical neurons | Protects against neurotoxicity induced by H₂O₂ or Aβ42. | Potential to prevent neuronal damage. | bioscientifica.com |

| Male 3xTg-AD mice (aged 24 months) | Significantly lower levels of 3α-diol in the limbic region compared to younger mice. | Decline in neuroprotective steroids may contribute to AD pathology. | |

| Male Rats | Administration of 3α-diol improves performance on cognitive tasks. | Potential to restore cognitive function. | wikipedia.orgbioscientifica.com |

The neuropathology of Alzheimer's disease involves a significant inflammatory component, characterized by the activation of astrocytes and microglia, a process known as gliosis. Research in 3xTg-AD mice has shown that age-related neuropathological changes, including gliosis, are associated with modified levels of specific neuroactive steroids. Specifically, the altered levels of testosterone metabolites, including 3α-diol, in the brains of aged AD mice might impact neuroprotective signaling. While direct studies detailing the specific impact of 3α-diol administration on astroglial and microglial markers are limited, the correlation between reduced 3α-diol levels and increased gliosis in AD mouse models suggests a potential modulatory role. Further investigation is needed to clarify the direct effects of androgens and their metabolites on the activation state and function of microglia and astrocytes in the context of Aβ clearance and neuroinflammation. dlsu.edu.ph

Methodological Approaches and Analytical Research

Quantification Techniques in Biological Matrices for Research

The accurate measurement of 5α-androstane-3α,17β-diol and its metabolites in biological samples is crucial for understanding its physiological and pathophysiological roles. Various analytical techniques have been developed and refined to achieve the necessary sensitivity and specificity for reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids, including 5α-androstane-3α,17β-diol. sciex.com It offers high specificity, particularly when coupled with tandem mass spectrometry (GC-MS/MS). dshs-koeln.dedshs-koeln.de However, a significant drawback of GC-MS for steroid analysis is the requirement for extensive sample preparation, which often involves a derivatization step to increase the volatility and thermal stability of the analytes. sciex.comtandfonline.com

Derivatization is a critical step in preparing steroids for GC-MS analysis. A common method involves the use of reagents like MSTFA/TMSI/Ethanethiol to create trimethylsilyl (B98337) (TMS) derivatives of the steroids. dshs-koeln.de This process enhances their chromatographic properties and allows for sensitive detection. For instance, in one method, a derivatized solution is injected into the GC-MS system, which is programmed with a specific temperature gradient to separate the different steroid compounds. dshs-koeln.de

The accurate quantification of endogenous anabolic steroids like 5α-androstane-3α,17β-diol is of high importance in various research fields, including anti-doping control. dshs-koeln.dedshs-koeln.de GC-MS/MS provides high specificity, which is particularly beneficial for analyzing complex biological matrices like urine, where co-eluting substances can interfere with the analysis. dshs-koeln.de The use of single point calibration with internal standards is a common approach for achieving quantitative data. dshs-koeln.de

Here is an example of a GC-MS/MS method for steroid profiling:

| Parameter | Value |

| Instrument | Thermo Trace Ultra GC coupled to a TSQ Quantum XLS GC triple quadrupole MS |

| Injection Port Temperature | 280°C |

| Interface Temperature | 300°C |

| Carrier Gas | Helium |

| Column | HP-1, 17m x 0.2mm x 0.11µm |

| Temperature Program | 180°C (3.3°C/min) -> 231°C (30°C/min) -> 310°C (2 min) |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Mode | Selected Ion Monitoring (SIM) |

| This table is based on data from a study on steroid profile screening and may not be representative of all GC-MS/MS methods for 5α-androstane-3α,17β-diol analysis. dshs-koeln.de |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the preferred method for steroid analysis due to its superior analytical specificity and sensitivity. sciex.comnih.gov It generally requires less complex sample preparation compared to GC-MS, as derivatization is not always necessary. sciex.commdpi.com

Despite its advantages, LC-MS/MS analysis of steroids presents its own set of challenges:

Low Circulating Levels: Many steroids are present in very low concentrations in biological fluids, demanding highly sensitive detection methods. nih.gov

Poor Ionization: Steroids can be difficult to ionize, which can limit sensitivity. nih.gov To overcome this, chemical derivatization techniques can be employed to create more easily ionized analytes. nih.govresearchgate.net

Structural Similarity: The high degree of structural similarity among steroids and the prevalence of isomers make their separation and specific quantification challenging. nih.govendocrine-abstracts.org This can lead to interferences and inaccurate results. nih.govendocrine-abstracts.org

Matrix Effects: The complex nature of biological matrices like plasma can lead to ion suppression or enhancement, affecting the accuracy of quantification. mdpi.com

To address these challenges, various strategies have been developed. For instance, the use of differential mobility spectrometry (DMS) in conjunction with LC-MS/MS can improve specificity by separating gas-phase ions based on their size, shape, and charge. nih.gov Additionally, careful optimization of sample preparation, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), is crucial for reducing matrix effects. nih.govmsacl.org

A study detailing a highly sensitive LC-MS/MS method for the simultaneous quantification of serum 5α-androstane-3α,17β-diol and its isomer in post-menopausal women highlights the advancements in this area. researcher.life Another method allows for the simultaneous measurement of 18 different steroids in human and mouse serum without derivatization. msacl.org These methods often have very low limits of quantification (LOQ), in the range of picograms per milliliter. nih.govmsacl.org For example, one validated method reported an LOQ of 0.20 ng/mL for 5α-androstane-3α,17β-diol in serum. msacl.org

Application of Stable Isotope Labeled Standards in Metabolic Research

Stable isotope-labeled standards are indispensable tools in metabolic research, particularly for the study of steroid metabolism. They are crucial for both tracing the metabolic fate of compounds and for accurate quantification in complex biological matrices.

Use in Tracing Metabolic Pathways and Turnover Rates

The use of stable isotope-labeled compounds, such as [13C]-labeled testosterone (B1683101), allows researchers to trace the formation of metabolites like 5α-androstane-3α,17β-diol in vivo without the need for radioactive isotopes. nih.gov By infusing a labeled precursor and subsequently measuring the labeled metabolites in biological fluids like urine, researchers can determine the conversion rates and metabolic pathways. nih.gov

For example, studies have used infusions of stable isotope-labeled dihydrotestosterone (B1667394) (DHT) to determine its production rates in healthy individuals and in patients with conditions like male pattern baldness. oup.comoup.com These studies involve infusing a known amount of labeled DHT and then measuring the dilution of the label in the blood to calculate the endogenous production rate. oup.comoup.com This technique has been instrumental in understanding the role of DHT in various physiological and pathological processes. nih.govnih.gov

One study investigating the metabolism of deuterated DHT found that within 24 hours, a significant portion of the administered dose was recovered in the urine as various deuterated metabolites, including 5α-androstane-3α,17β-diol (2.5% of the recovered dose). researchgate.net This demonstrates the utility of stable isotopes in elucidating the metabolic fate of androgens.

Considerations for Deuterated Internal Standards in Quantification

Deuterated internal standards are widely used in mass spectrometry-based quantification methods to correct for analyte losses during sample preparation and for variations in instrument response. nih.govsigmaaldrich.com These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. sigmaaldrich.com

When selecting a deuterated internal standard, it is important to choose one with an appropriate mass shift to avoid interference with the analyte's signal. sigmaaldrich.com The use of deuterated standards is generally preferred over other internal standards, such as structurally similar but non-identical compounds, as they more closely mimic the behavior of the analyte during analysis. dshs-koeln.de

However, the use of deuterated standards is not without potential pitfalls. One important consideration is the potential for isotopic exchange or metabolic conversion of the internal standard itself. For example, a study reported a case where a deuterated internal standard for 5α-androstane-3α,17β-diol underwent oxidation followed by a hydrogen/deuterium exchange, leading to a false positive result. sigmaaldrich.com This highlights the need for careful validation and consideration of potential metabolic transformations of the internal standard.

Another consideration is the potential for interference from endogenous levels of the analyte, especially when the concentration of the endogenous steroid is significantly higher than that of the deuterated internal standard. dshs-koeln.de This can lead to underestimation of the true concentration. Therefore, it is important to carefully consider the concentration of the internal standard used in relation to the expected concentration range of the endogenous analyte. dshs-koeln.de

The isotopic purity of the deuterated standard is also a critical factor. Commercially available deuterated standards are often a mixture of different isotopologues (e.g., d3, d2, d1) and the unlabeled compound. industry.gov.au This must be taken into account when preparing calibration curves and calculating concentrations.

In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo models provide controlled environments to study the specific cellular and molecular actions of 5α-androstane-3α,17β-diol, its synthesis, and its metabolism.

Cell Culture Models (e.g., Prostate Cancer Cell Lines, Neuroendocrine Cell Lines)

Cell culture models are fundamental tools for dissecting the effects of 5α-androstane-3α,17β-diol at the cellular level. Prostate cancer cell lines, such as LNCaP and LAPC-4, are frequently used due to the significant role of androgens in prostate biology and disease.

In studies using prostate cancer cell lines, it has been demonstrated that the androgen receptor (AR) can be activated by the conversion of 5α-androstane-3α,17β-diol to the more potent androgen, dihydrotestosterone (DHT). aacrjournals.org This bioconversion is a key mechanism for AR transactivation, particularly in castration-recurrent prostate cancer. aacrjournals.org The extent of this conversion and subsequent AR activation in prostate cancer cell lines correlates with the expression levels of enzymes like 17β-hydroxysteroid dehydrogenase 6 (17β-HSD6), retinol (B82714) dehydrogenase 5 (RDH5), and dehydrogenase/reductase short-chain dehydrogenase/reductase family member 9 (DHRS9). aacrjournals.org

Interestingly, research also indicates that 5α-androstane-3α,17β-diol can support the survival and proliferation of prostate cancer cells through AR-independent signaling pathways. nih.gov For instance, in androgen-sensitive LNCaP cells, 5α-androstane-3α,17β-diol has been shown to regulate unique patterns of β-catenin and Akt expression and phosphorylation, distinct from the effects of DHT. nih.gov Furthermore, it supported the proliferation of AR-silenced LNCaP cells and AR-negative PC-3 prostate cancer cells, suggesting a mechanism that could contribute to androgen-independent prostate cancer progression. nih.gov

Neuroblastoma cell lines, such as SH-SY5Y, are employed to investigate the neuroprotective effects of 5α-androstane-3α,17β-diol. Studies have shown that it can inhibit neurotoxicity induced by stressors like amyloid β-peptide. oup.comresearchgate.net In SH-SY5Y cells, 5α-androstane-3α,17β-diol was found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) induced by various neurotoxic agents. oup.comresearchgate.net

Table 1: Effects of 5α-Androstane-3α,17β-diol in Cell Culture Models

| Cell Line | Model Type | Key Findings | Reference(s) |

| LNCaP | Prostate Cancer | Supports cell survival and proliferation via AR-independent pathways; regulates β-catenin and Akt signaling. | nih.gov |

| LAPC-4 | Prostate Cancer | Converted to DHT, leading to AR transactivation and cell proliferation. | aacrjournals.orgresearchgate.netnih.gov |

| PC-3 | Prostate Cancer | Supports cell proliferation in AR-negative cells. | nih.gov |

| SH-SY5Y | Neuroblastoma | Inhibits neurotoxicity and ERK phosphorylation induced by amyloid β-peptide and other stressors. | oup.comresearchgate.net |

| CWR22R | Prostate Cancer Xenograft | Metabolism of 5α-androstane-3α,17β-diol to DHT contributes to AR transactivation. | aacrjournals.org |

Tissue Slice Incubations and Organotypic Cultures

Tissue slice incubations and organotypic cultures offer a more complex, three-dimensional environment that better mimics the in vivo state compared to monolayer cell cultures. These systems preserve the native cellular architecture and interactions, providing valuable insights into the metabolism and function of 5α-androstane-3α,17β-diol within a tissue context.

For example, studies using human lung tissue slices have demonstrated the metabolism of 5α-androstane-3α,17β-diol to several other steroids, including 5α-dihydrotestosterone (DHT), androsterone (B159326), and 5α-androstane-3,17-dione. oup.com These experiments revealed that 3α-hydroxysteroid oxidoreductase and 17β-hydroxysteroid oxidoreductase are the principal enzymes involved in the metabolism of 5α-reduced C19-steroids in human lung tissue. oup.com

Organotypic cultures of testicular tissues from prepubertal mice have been used to study steroidogenesis. elifesciences.org While these cultures can support the differentiation of Leydig cells, they also show altered steroid production, with decreased levels of androstenedione (B190577) and increased levels of progesterone (B1679170) and estradiol (B170435) compared to in vivo development. elifesciences.org This suggests that the in vitro environment can affect the enzymatic pathways involved in androgen synthesis.

In the context of marsupial development, in vitro incubations of testes from tammar wallaby pouch young have been instrumental in elucidating the synthetic pathway of 5α-androstane-3α,17β-diol. oup.comnih.govoup.comunimelb.edu.au These studies showed that it is formed from progesterone via two pathways, one of which involves 5α-pregnane-3α,17α-diol-20-one and androsterone as intermediates, a pathway that does not require testosterone. oup.comnih.govoup.comunimelb.edu.au Furthermore, minces of urogenital sinus and tubercle from wallaby pouch young have been used to demonstrate the conversion of radioactive 5α-androstane-3α,17β-diol to DHT, supporting the hypothesis that circulating 5α-adiol acts through DHT in target tissues. nih.gov

Hepatic and Other Tissue S9 Fractions for Metabolic Investigations

The S9 fraction, a supernatant from a tissue homogenate centrifuged at 9000g, contains both microsomal and cytosolic enzymes and is a valuable tool for studying the metabolism of xenobiotics and endogenous compounds like steroids. wikipedia.org It provides a comprehensive in vitro system to investigate phase I (e.g., oxidation, reduction) and phase II (e.g., conjugation) metabolic reactions. wikipedia.org

Human and equine liver S9 fractions have been used to investigate the metabolism of various steroids. For instance, in studies with a novel designer steroid, human S9 fractions were used to identify its metabolites, revealing the formation of 17α-methyl-5α-androstane-3α,17β-diol. anu.edu.auresearchgate.net These in vitro metabolic studies are crucial for predicting in vivo metabolic profiles and for developing detection methods in anti-doping analyses. anu.edu.auresearchgate.net

Research using human liver S9 fractions has also explored the metabolism of dehydroepiandrosterone (B1670201) (DHEA) and epiandrosterone, demonstrating their conversion to various hydroxylated and 17-keto derivatives. researchgate.net The metabolism of androsterone and 5α-androstane-3α,17β-diol has been studied in rat liver cell fractions, showing that in the liver, 3β-hydroxy-5α-androstan-17-one is a main metabolite of 5α-androstane-3β,17β-diol. nih.gov In contrast, in prostate homogenates, the main metabolite of 5α-androstane-3α,17β-diol is 17β-hydroxy-5α-androstan-3-one (DHT). nih.gov

Animal Models in Preclinical Research

Animal models are indispensable for studying the systemic effects and physiological roles of 5α-androstane-3α,17β-diol in a living organism.

Rodent Models (e.g., Rats, Mice, Transgenic Mouse Models)

Rodents, particularly rats and mice, are the most commonly used animal models in preclinical research on 5α-androstane-3α,17β-diol. These models have been instrumental in understanding its role in various physiological processes, including sexual maturation, neuroprotection, and cancer.

In female rats, 5α-androstane-3α,17β-diol has been shown to inhibit sexual maturation by preventing gonadotropin surges and the sensitization of pituitary gonadotrophs to LHRH. oup.com Plasma concentrations of free 5α-androstane-3α,17β-diol and related steroids have been measured in female rats during both spontaneous and induced sexual maturation, providing insights into the hormonal changes that occur during puberty. oup.com Studies in male rats have demonstrated the androgenic actions of 5α-androstane-3α,17β-diol in the submandibular gland, where it restores 5α-reductase and 3α-hydroxysteroid dehydrogenase activities in castrated animals. doi.org Furthermore, in vivo and in vitro studies in male rats have shown that 5α-androstane-3α,17β-diol exerts its biological effects in the prostate primarily through its conversion to DHT. bioscientifica.com

Mouse models, including transgenic lines, have also provided significant contributions. For example, in a mouse model of Alzheimer's disease (3xTgAD), the structurally similar neurosteroid allopregnanolone, a 5α-reduced progesterone metabolite, has been shown to promote neurogenesis and neuronal survival. oup.com Studies using primary cortical neurons from mice have demonstrated that 5α-androstane-3α,17β-diol can inhibit neurotoxicity and ERK phosphorylation induced by amyloid β-peptide, mirroring findings in human neuroblastoma cells. oup.com Research on immature mouse Leydig cells has revealed that the xenoestrogen bisphenol A (BPA) can suppress the metabolism of testosterone to 5α-androstane-3α,17β-diol, leading to an accumulation of testosterone. plos.org

Table 2: Research Findings in Rodent Models

| Rodent Model | Research Focus | Key Findings | Reference(s) |

| Female Rat | Sexual Maturation | Inhibits the onset of puberty by preventing gonadotropin surges. | oup.com |

| Male Rat | Androgenic Action | Restores enzyme activities in the submandibular gland of castrated rats; acts in the prostate via conversion to DHT. | doi.orgbioscientifica.com |

| Mouse (Primary Cortical Neurons) | Neuroprotection | Inhibits amyloid β-peptide-induced neurotoxicity and ERK phosphorylation. | oup.com |

| Mouse (Immature Leydig Cells) | Steroid Metabolism | BPA suppresses the conversion of testosterone to 5α-androstane-3α,17β-diol. | plos.org |

| Castrated Male Mice (with CWR22R xenograft) | Prostate Cancer | Administration of 5α-androstane-3α,17β-diol dipropionate increased intratumoral DHT levels. | aacrjournals.org |

Comparative Animal Studies (e.g., Wallaby, Avian Species)

Comparative studies in non-rodent species provide a broader evolutionary perspective on the roles of 5α-androstane-3α,17β-diol. The tammar wallaby, a marsupial, has been a particularly valuable model for studying male phenotypic development because it occurs postnatally in the pouch.

In the tammar wallaby, it has been established that 5α-androstane-3α,17β-diol is a key testicular androgen that mediates the development of the male urogenital tract. nih.gov It is secreted by the testes and is found at higher levels in the plasma of male than female pouch young during early sexual differentiation. nih.gov Administration of 5α-androstane-3α,17β-diol to female pouch young induced the formation of prostatic buds. nih.gov As previously mentioned, in vitro studies using wallaby testicular tissue have elucidated a unique synthetic pathway for this androgen that does not necessarily involve testosterone as an intermediate. oup.comnih.govoup.comunimelb.edu.au

While specific studies on 5α-androstane-3α,17β-diol in avian species are less common in the provided context, comparative endocrinology across different vertebrate classes is essential for a comprehensive understanding of steroid hormone function and evolution.

Comparative Studies and Isomeric Considerations

Distinction from 5α-Androstane-3β,17β-diol (3β-Diol)

The primary distinction between 5α-androstane-3α,17β-diol (3α-diol) and its 3β-epimer, 5α-androstane-3β,17β-diol (3β-diol), lies in their differential interactions with steroid receptors and their subsequent metabolic fates. These differences give rise to distinct biological activities.

Differential Receptor Binding and Activation Profiles

While both 3α-diol and 3β-diol are metabolites of dihydrotestosterone (B1667394) (DHT), they exhibit markedly different affinities for steroid hormone receptors. Both isomers possess weak binding activity for the androgen receptor (AR). nih.gov However, they diverge significantly in their interaction with estrogen receptors (ER).

Specifically, 3β-diol has been shown to preferentially bind to and activate estrogen receptor β (ERβ). nih.govnih.govfrontiersin.org In contrast, 3α-diol demonstrates a much lower affinity for both ERβ and estrogen receptor α (ERα). nih.gov Some studies suggest that 3α-diol has a low affinity for the AR, with a dissociation constant (Kd) of 10⁻⁶ M. oup.com The differential binding to ERβ is a key factor in the distinct biological roles of these two isomers. For instance, the inhibitory effects of 3β-diol on the hypothalamic-pituitary-adrenal (HPA) axis are mediated through ERβ, an effect not observed with 3α-diol. nih.govfrontiersin.orgjneurosci.org

Interestingly, 3α-diol is also recognized as a neuroactive steroid, acting as a potent positive allosteric modulator of GABA-A receptors, a property not shared by 3β-diol. nih.gov

| Compound | Androgen Receptor (AR) | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | GABA-A Receptor |

|---|---|---|---|---|

| 5α-Androstane-3α,17β-diol (3α-Diol) | Weak affinity | Very low affinity | Much lower affinity than 3β-Diol | Potent positive allosteric modulator |

| 5α-Androstane-3β,17β-diol (3β-Diol) | Weak affinity | Binds, but lower affinity than for ERβ | Preferential binding and activation | Does not bind benzodiazepine (B76468) receptor |

Distinct Metabolic Fates and Enzymatic Conversions

The metabolic pathways of 3α-diol and 3β-diol are another area of significant divergence. The conversion of DHT to 3α-diol is a reversible reaction, catalyzed by enzymes such as 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govoup.com This reversibility allows 3α-diol to act as a metabolic reservoir for the potent androgen DHT. nih.govnih.gov In human prostate tissue, for example, 3α-diol can be efficiently converted back to DHT. oup.comoup.com

Conversely, the conversion of DHT to 3β-diol is largely unidirectional. nih.gov 3β-diol is further metabolized into inactive forms, such as 6α- or 7α-triols, by enzymes like CYP7B1. nih.govkarger.com This irreversible conversion means that 3β-diol does not serve as a precursor for DHT synthesis.

Studies in male rats have shown that after intravenous injection of 3α-diol, a significant portion (53% within one minute, increasing to 81% within 30 minutes) is converted to DHT in the prostate. bioscientifica.com In contrast, after injection of 3β-diol, only about 32% is converted to DHT within 30 minutes. bioscientifica.com In human prostatic hypertrophy, administration of 3α-diol led to a more efficient conversion to DHT compared to the administration of 3β-diol. oup.com

| Feature | 5α-Androstane-3α,17β-diol (3α-Diol) | 5α-Androstane-3β,17β-diol (3β-Diol) |

|---|---|---|

| Conversion from DHT | Reversible | Unidirectional |

| Key Converting Enzymes | 3α-hydroxysteroid dehydrogenase (3α-HSD) | 3β-hydroxysteroid dehydrogenase (3β-HSD) |

| Potential as DHT Precursor | Yes, serves as a reservoir for DHT synthesis | No |

| Further Metabolism | Can be converted back to DHT | Converted to inactive 6α- or 7α-triols by CYP7B1 |

Differential Biological Effects in Preclinical Models

The differences in receptor binding and metabolism translate into distinct biological effects in preclinical models. The ability of 3α-diol to be converted back to DHT means that many of its observed androgenic effects are likely mediated through its conversion to this more potent androgen. bioscientifica.com For example, the induction of prostate growth in castrated beagles was observed after the administration of 3α-diol, but not 3β-diol. oup.com

In contrast, the biological effects of 3β-diol are often mediated through its interaction with ERβ. nih.govfrontiersin.org For instance, in neuronal cells, 3β-diol has been shown to activate gene transcription mediated by ERβ. oup.com Furthermore, 3β-diol, but not 3α-diol, has been shown to inhibit the HPA axis response to stress, an effect that is blockable by an ER antagonist but not an AR antagonist. nih.govfrontiersin.orgjneurosci.org Studies in male mice have shown that 3β-diol can inhibit the corticosterone (B1669441) response to restraint stress, similar to DHT. jneurosci.org

Comparison with 5β-Androstane-3α,17β-diol and Other Androstane (B1237026) Isomers

Stereospecific Metabolism and Excretion Patterns

The stereochemistry at the C5 position (5α vs. 5β) profoundly influences the metabolism and excretion of androstane diols. The 5α- and 5β-isomers are formed from the reduction of the double bond in precursor steroids by 5α- or 5β-reductases, respectively. nih.govnih.gov The resulting three-dimensional structure dictates how these molecules are further processed by enzymes.

Human aldo-keto reductase (AKR) isoforms, such as AKR1C1, AKR1C2, and AKR1C4, play a crucial role in the stereospecific reduction of these steroids. nih.gov For instance, in the metabolism of testosterone (B1683101) via the 5β-reductase pathway, 5β-dihydrotestosterone is a key intermediate. nih.gov Subsequent reduction of the 3-oxo group by AKR enzymes leads to the formation of 5β-androstane-3α,17β-diol and 5β-androstane-3β,17β-diol. nih.govresearchgate.net

The liver is a primary site for this metabolism, where 3α,5β-forms are often the predominant metabolites. oup.com In general, steroid metabolites are conjugated (e.g., with glucuronic acid or sulfate) to increase their water solubility for excretion in the urine. nih.govresearchgate.net Etiocholanolone and 5β-androstane-3α,17β-diol have been noted to remain elevated for several days in urine after administration of certain steroid precursors. researchgate.net

Observed Differences in Biological Activity (e.g., in avian species)

The biological activities of 5α- and 5β-androstane isomers can vary significantly, with notable differences observed in avian species. In birds, 5β-reduced metabolites of androgens, such as 5β-dihydrotestosterone and its downstream metabolite 5β-androstane-3α,17β-diol, appear to be more prevalent than their 5α-counterparts in certain tissues. This suggests a species-specific preference for the 5β-reductase pathway.

Studies on early embryonic development in birds indicate that maternal androgens are rapidly metabolized, likely to 5β-androstane-3α,17β-diol and etiocholanolone. biologists.combiologists.com While these 5β-metabolites are generally considered to have weak binding affinity to the androgen receptor, it has been proposed that they may have independent biological functions, such as a role in erythropoiesis. biologists.combiologists.com

Interplay with Other Sex Steroids and Metabolites

The biological significance of 5α-androstane-3α,17β-diol is deeply intertwined with the metabolic pathways of potent androgens and the signaling cascades of estrogens. Its role is not that of a primary hormonal actor but rather as a key metabolite whose formation and conversion influence the availability and actions of other critical sex steroids.

5α-androstane-3α,17β-diol (also known as 3α-diol) is an endogenous steroid hormone that is a principal metabolite of testosterone and dihydrotestosterone (DHT). biovendor.comibl-america.com The metabolic pathway begins with testosterone, which can be irreversibly converted by the 5α-reductase enzyme into DHT, a more potent androgen. nih.govaacrjournals.org DHT is subsequently metabolized to 5α-androstane-3α,17β-diol and its isomer, 5α-androstane-3β,17β-diol (3β-diol). nih.gov This conversion from DHT to 3α-diol is catalyzed by enzymes belonging to the aldo-keto reductase superfamily, particularly 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov

A crucial aspect of this relationship is the reversibility of the DHT to 3α-diol conversion. nih.gov While 3α-diol itself exhibits a very low affinity for the androgen receptor (AR), it can be oxidized back into the highly potent DHT by an oxidative 3α-HSD. oup.com This reversible reaction allows 3α-diol to function as a significant intracellular reservoir for DHT. nih.gov For instance, studies administering [3H]3α-diol to human males revealed that approximately 50% of the radioactivity in the prostate and 65% in the plasma was found as [3H]DHT, confirming the existence of a human oxidative 3α-HSD. oup.com

The interconversion between DHT and 3α-diol is a key regulatory point in androgen action. In androgen-dependent tissues like the prostate, the balance between the reductive formation of 3α-diol from DHT and its oxidative conversion back to DHT can modulate the local androgenic signal. Long-term androgen deprivation has been shown to increase the expression of 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6), an enzyme that catalyzes the conversion of 3α-diol to DHT in prostate cancer cells, suggesting a mechanism for maintaining intratumoral androgen levels. scienceopen.com

| Conversion | Enzyme Family/Specific Enzymes | Direction | Significance | Source |

|---|---|---|---|---|

| DHT to 5α-Androstane-3α,17β-diol | Aldo-keto reductase superfamily (e.g., AKR1C2, 3α-HSDs) | Reductive | Inactivates the potent androgen DHT into a metabolite with low AR affinity. | nih.govoup.comscienceopen.com |

| 5α-Androstane-3α,17β-diol to DHT | Oxidative 3α-HSDs (e.g., RODH 5, RODH 4, RL-HSD, HSD17B6) | Oxidative | Reactivates the potent androgen DHT, making 3α-diol a precursor reservoir. | oup.comscienceopen.com |

| Testosterone to DHT | 5α-reductase (5αR) | Reductive | Forms the most potent natural androgen from testosterone. | nih.govaacrjournals.org |

While dihydrotestosterone itself cannot be aromatized into estrogens, its metabolism gives rise to compounds that can interact with estrogen receptor (ER) signaling pathways, creating an indirect form of cross-talk. aacrjournals.orgfrontiersin.org This interaction is primarily mediated not by 5α-androstane-3α,17β-diol, but by its isomer, 5α-androstane-3β,17β-diol (3β-diol). nih.govaacrjournals.org

Research has consistently shown that 3α-diol has a very low affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govaacrjournals.org In stark contrast, 3β-diol is a potent ligand and agonist for ERβ. aacrjournals.orgnih.govbioscientifica.compnas.org The conversion of DHT to 3β-diol effectively transforms a potent androgen into a steroid with significant estrogenic activity, specifically targeted towards ERβ-mediated pathways. frontiersin.org This metabolic step is considered a key mechanism by which the androgen metabolic pathway can influence estrogenic responses in tissues like the prostate and brain. nih.govoup.com

The differential receptor affinity between the two isomers is critical. For example, in prostate cancer cells, 3β-diol has been shown to inhibit cell migration through the activation of ERβ, an effect that cannot be replicated by 3α-diol or the primary estrogen, estradiol (B170435), under certain conditions. aacrjournals.orgbioscientifica.com This suggests that the local metabolism of DHT can shift the cellular response from an androgen-receptor-driven one to a specific ERβ-driven one.

In studies of benign prostatic hypertrophy (BPH), a significant negative correlation was observed between the tissue concentrations of estradiol and 3α-diol, as well as between estradiol and DHT. bioscientifica.com This finding points to a complex regulatory interplay within prostatic tissue where the levels of androgens, their metabolites, and estrogens are interdependent, although the precise mechanisms remain under investigation. bioscientifica.com The role of 3α-diol in this context appears to be more related to its position within the androgen axis as a DHT precursor, rather than as a direct actor on estrogen receptors.

| Compound | Androgen Receptor (AR) Affinity | Estrogen Receptor α (ERα) Affinity | Estrogen Receptor β (ERβ) Affinity | Source |

|---|---|---|---|---|

| Dihydrotestosterone (DHT) | High | None | None | nih.gov |

| 5α-Androstane-3α,17β-diol (3α-diol) | Very Low | Very Low | Low | nih.govaacrjournals.orgoup.com |

| 5α-Androstane-3β,17β-diol (3β-diol) | Weak/Low | Moderate (lower than ERβ) | High (preferential binding) | nih.govaacrjournals.orgnih.gov |

| 17β-Estradiol (E2) | None | High | High | nih.gov |

Advanced Research Directions and Emerging Concepts

Elucidating Novel Enzymatic Pathways and Regulators

The conversion of DHT to 3α-diol is primarily catalyzed by reductive 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov However, the regulation of these enzymatic pathways is complex and not fully understood. While enzymes like AKR1C2 are known to be involved in the reductive pathway from DHT to 3α-diol, other enzymes such as RODH 5, RODH 4, and RL-HSD have been identified as efficient catalysts for the reverse oxidative reaction, converting 3α-diol back to DHT. oup.com

A "backdoor pathway" for androgen synthesis has also been proposed, where 5α-androstane-3,17-dione is reduced to androsterone (B159326) by AKR1C2, and then further reduced by AKR1C3 to form 3α-diol. This diol can then be oxidized by HSD17B6 to produce DHT. nih.govoaepublish.com This alternative route bypasses testosterone (B1683101) as an intermediate and highlights the intricate network of enzymes that control the balance of androgens. oup.com Further research is needed to fully elucidate the tissue-specific expression and regulation of these enzymes and their contribution to local 3α-diol concentrations.

| Enzyme Family | Specific Enzyme | Primary Function in 3α-diol Metabolism | Reference |

| Aldo-Keto Reductase (AKR) | AKR1C2 (Type 3 3α-HSD) | Reduces DHT to 3α-diol. oup.com | oup.com |

| Aldo-Keto Reductase (AKR) | AKR1C3 (Type 5 17β-HSD) | Reduces 5α-androstane-3,17-dione to androsterone and then to 3α-diol in the backdoor pathway. nih.govoaepublish.com | nih.govoaepublish.com |

| Short-Chain Dehydrogenase/Reductase (SDR) | RODH 5, RODH 4, RL-HSD | Oxidize 3α-diol back to DHT. oup.com | oup.com |

| 17β-Hydroxysteroid Dehydrogenase (HSD17B) | HSD17B6 | Oxidizes 3α-diol to DHT. nih.govoaepublish.com | nih.govoaepublish.com |

Investigation of Post-Translational Modifications and Epigenetic Regulation of Enzymes

The activity of steroidogenic enzymes is not solely dependent on their expression levels. Post-translational modifications, such as phosphorylation and glycosylation, can significantly impact their catalytic efficiency and stability. For instance, while the specific post-translational modifications of enzymes directly involved in 3α-diol metabolism are not yet fully characterized, the broader family of hydroxysteroid dehydrogenases is known to be regulated by such modifications. dtic.mil

Epigenetic mechanisms, including DNA methylation and histone modifications, also play a crucial role in regulating the expression of genes encoding these enzymes. oaepublish.comnih.gov For example, the expression of SRD5A2, an enzyme upstream in the androgen synthesis pathway, can be suppressed by DNA methylation. nih.gov Understanding how these epigenetic marks control the expression of enzymes like AKR1C2 and HSD17B6 could provide novel therapeutic targets for modulating 3α-diol levels in diseases like prostate cancer. oaepublish.com

Exploring Intracrine Regulation Beyond Classical Androgen Receptor Signaling

A growing body of evidence suggests that 3α-diol exerts biological effects through mechanisms independent of the classical androgen receptor. researchgate.net One of the most significant findings is its role as a positive allosteric modulator of the GABAA receptor, a key inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgbioscientifica.com This interaction contributes to the anxiolytic and anticonvulsant effects observed with 3α-diol. wikipedia.org

Furthermore, 3α-diol can activate the estrogen receptor β (ERβ), influencing gene transcription in neuronal cells and modulating stress responses. oup.comnih.govnih.gov In prostate cancer cells, 3α-diol has been shown to selectively activate the PI3K/AKT signaling pathway, promoting cell growth in an AR-independent manner. nih.gov This highlights the importance of intracrine signaling, where a hormone is synthesized and acts within the same cell, and underscores the multifaceted nature of 3α-diol's actions.

Developing Advanced Analytical Strategies for In Vivo Metabolic Profiling

To fully understand the physiological and pathological roles of 3α-diol, it is essential to accurately measure its concentration and metabolic flux in vivo. Current methods often rely on immunoassays or targeted mass spectrometry. sceti.co.jpresearchgate.net However, the development of more advanced analytical techniques is crucial for comprehensive metabolic profiling.